Vilazodone hydrochloride
Overview
Description
Vilazodone hydrochloride is a novel antidepressant that acts as both a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. It has garnered attention for its dual mechanism, potentially offering therapeutic advantages for affective disorders, particularly major depressive disorder (MDD). The premise for its design was to overcome the limitations of acute SSRI-induced enhancements in serotonergic neurotransmission through combined SSRI activity and 5-HT1A partial agonism, potentially leading to a quicker and more effective treatment response (Dawson & Watson, 2009).
Synthesis Analysis
The synthesis of Vilazodone hydrochloride has been optimized for both yield and purity through various methods, highlighting its commercial viability for large-scale production. One notable approach involves a five-step process starting from 1-tosyl-1H-indole-5-carbonitrile, leading to vilazodone with an overall yield of 52.4% and 99.7% purity. This synthesis route is deemed convenient and economical, suitable for scale-up production (Hu, Song, & Xu, 2012).
Molecular Structure Analysis
Vilazodone's molecular structure is characterized by its combined SSRI and 5-HT1A receptor partial agonist functionalities. Its complex interactions with both the serotonin transporter and the 5-HT1A receptor have been elucidated through ligand docking and molecular dynamics simulations, revealing a unique binding mode that underpins its pharmacological profile. Notably, Vilazodone adopts a linear pose within the binding pocket of the human serotonin transporter, distinguishing it from classical antidepressants (Zhang et al., 2020).
Chemical Reactions and Properties
Vilazodone hydrochloride's reactivity under various stress conditions has been thoroughly investigated, demonstrating its stability under neutral hydrolytic, photolytic, and thermal stress conditions, while showing degradation in acidic, basic, and oxidative conditions. This degradation behavior is crucial for understanding its stability and shelf life (Kalariya et al., 2015).
Scientific Research Applications
Chromatographic Determination
A validated RP-HPLC method has been developed for the determination of Vilazodone hydrochloride in pharmaceutical formulations. This method is crucial for accurately measuring Vilazodone hydrochloride levels, supporting its use and research in pharmaceuticals (Annapurna et al., 2017).
Cytotoxic Effects in Cancer Research
Vilazodone hydrochloride has been evaluated for its cytotoxic effects in the HT-29 bowel cancer cell line. The study found that Vilazodone hydrochloride exhibits significant anticancer properties, indicating its potential use in cancer treatment, specifically in cases of coexisting depression and colon carcinoma (LathaPriya et al., 2019).
Immune-Genomic Effects
A pilot study compared the immune-genomic effects of Vilazodone and Paroxetine in late-life depression. The study revealed that Vilazodone might have an impact on reducing proinflammatory gene expression and immune modulation, suggesting a potential broader impact on inflammatory processes (Eyre et al., 2017).
Nasal Spray Solution for Brain Delivery
Research has been conducted on a multi-dose nasal spray solution of Vilazodone hydrochloride for direct delivery to the brain. This approach aims to overcome drawbacks associated with the oral route of administration for treating depression, offering a novel delivery system (Giradkar & Patel, 2021).
Bioavailability and Pharmacokinetics
A UHPLC-MS-MS assay was developed for the rapid determination of Vilazodone in plasma samples, an essential tool for understanding the pharmacokinetics and bioavailability of Vilazodone in clinical settings (Iqbal et al., 2015).
Monoaminergic Systems Modulation
Long-term administration of Vilazodone has been shown to modulate rat brain monoaminergic systems, providing insights into its mechanisms of action at a neuronal level. This research is vital for understanding how Vilazodone affects brain chemistry, particularly in depression treatment (Mansari et al., 2015).
Safety And Hazards
Vilazodone may cause side effects such as nausea, vomiting, diarrhea, and sleep problems . It may also cause serious side effects like seizures, blurred vision, unusual bleeding, and low levels of sodium in the body . It’s important to monitor for possible worsening of depression, suicidality, or unusual changes in behavior, especially at the beginning of therapy or during periods of dosage adjustments .
properties
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2.ClH/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32;/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZBRGFNBNQSOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936833 | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vilazodone hydrochloride | |
CAS RN |
163521-08-2 | |
Record name | 2-Benzofurancarboxamide, 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163521-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vilazodone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboximidic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VILAZODONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8HTX2GK8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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